molecular formula C10H24AlNO12 B576658 Aloglutamol CAS No. 13755-41-4

Aloglutamol

Cat. No.: B576658
CAS No.: 13755-41-4
M. Wt: 377.28 g/mol
InChI Key: GJJYZOBRHIMORS-GQOAHPRESA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aloglutamol is synthesized by reacting aluminium hydroxide with gluconic acid and tris(hydroxymethyl)aminomethane. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale mixing of aluminium hydroxide, gluconic acid, and tris(hydroxymethyl)aminomethane in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions: Aloglutamol primarily undergoes neutralization reactions due to its antacid properties. It reacts with hydrochloric acid in the stomach to form aluminium chloride, gluconic acid, and tris(hydroxymethyl)aminomethane hydrochloride .

Common Reagents and Conditions:

    Reagents: Hydrochloric acid

    Conditions: Aqueous medium, physiological temperature (37°C)

Major Products Formed:

Mechanism of Action

Aloglutamol exerts its antacid effects by neutralizing excess hydrochloric acid in the stomach. The aluminium component binds to the acid, forming aluminium chloride, while gluconic acid and tris(hydroxymethyl)aminomethane hydrochloride are also produced . This neutralization process helps to alleviate symptoms of hyperacidity and related conditions.

Properties

IUPAC Name

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYZOBRHIMORS-GQOAHPRESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24AlNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027584
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13755-41-4
Record name Aloglutamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOGLUTAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?

A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.

Q2: What are the downstream effects of Tasto's phosphate-binding activity?

A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []

Q3: What is the molecular formula and weight of Tasto?

A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (this compound). Further research in chemical databases or literature is recommended for this information.

Q4: Is there any spectroscopic data available for Tasto?

A4: The provided research papers do not include spectroscopic data for Tasto.

Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?

A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.

Q6: Does Tasto exhibit any catalytic properties?

A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []

Q7: Have any computational studies been conducted on Tasto?

A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.

Q8: How do structural modifications of Tasto affect its phosphate-binding activity?

A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.

Q9: What is the stability profile of Tasto under various storage conditions?

A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?

A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []

Q11: Have any cell-based assays or animal models been used to study Tasto?

A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []

Q12: Are there any known resistance mechanisms associated with Tasto?

A12: The research papers do not discuss any resistance mechanisms related to Tasto.

Q13: What is the safety profile of Tasto based on available data?

A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []

Q14: Are there any specific drug delivery strategies employed with Tasto?

A14: The research papers do not discuss specific drug delivery strategies for Tasto.

  1. [Use of this compound in uremic patients on dialysis (author's transl]. ()

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